molecular formula C6H9N3 B2548641 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 410544-19-3

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2548641
Key on ui cas rn: 410544-19-3
M. Wt: 123.159
InChI Key: VGMJQHONPAXABH-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

1,4,6,7-Tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester (0.70 g, 3.1 mmol) was dissolved in trifluoroacetic acid (10 mL) at 0° C., stirred for 1 h, and was concentrated. The residue was dissolved in ethanol and treated with concentrated hydrochloric acid (1 mL). The bis-hydrochloride salt precipitated out as a white solid which was filtered to give 510 mg (83%). The free base was prepared as needed by dissolving the salt in water, loading it onto an SCX column, flushing with methanol, and then eluting with 2 M ammonia in methanol.
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]2[NH:14][N:15]=[CH:16][C:10]=2[CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O.O>[NH:14]1[C:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]=2[CH:16]=[N:15]1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)NN=C2
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid (1 mL)
CUSTOM
Type
CUSTOM
Details
The bis-hydrochloride salt precipitated out as a white solid which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to give 510 mg (83%)
CUSTOM
Type
CUSTOM
Details
The free base was prepared
CUSTOM
Type
CUSTOM
Details
flushing with methanol
WASH
Type
WASH
Details
eluting with 2 M ammonia in methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1N=CC=2CNCCC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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